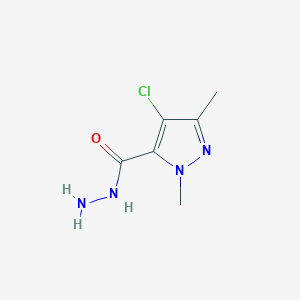

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Description

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS: 676348-43-9) is a pyrazole derivative characterized by a carbohydrazide functional group at the 5-position and chloro, methyl substituents at the 4-, 1-, and 3-positions, respectively. This compound is a versatile intermediate in medicinal and agrochemical research due to its reactive hydrazide moiety, which enables diverse derivatization. Its molecular formula is C₆H₁₀ClN₃O, with a molecular weight of 175.62 g/mol, and it is commercially available at ≥95% purity .

Properties

IUPAC Name |

4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTBRQZNXALQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323802 | |

| Record name | 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821099 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

676348-43-9 | |

| Record name | 4-chloro-2,5-dimethylpyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The chlorine atom at the fourth position can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, hydrazine derivatives, and oxidized pyrazole compounds.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida species . The mechanisms of action often involve disruption of microbial cell processes or inhibition of key enzymes.

2. Anti-inflammatory Effects

Some derivatives of pyrazole compounds have been investigated for their anti-inflammatory properties. The incorporation of the carbohydrazide moiety may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further studies in treating inflammatory diseases .

3. Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. Their ability to induce apoptosis (programmed cell death) in cancer cells is an area of ongoing research .

Agricultural Applications

1. Pesticides and Herbicides

The compound is being investigated as a potential active ingredient in agricultural chemicals. Its structure suggests that it could serve as an effective pesticide or herbicide due to its biological activity against pests and pathogens affecting crops. The development of safer and more effective agrochemicals is crucial for sustainable agriculture .

2. Plant Growth Regulators

There is potential for using pyrazole derivatives as plant growth regulators. These compounds can influence plant growth processes such as germination, flowering, and fruiting, thereby enhancing crop yields and resilience against environmental stressors .

Materials Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing new materials with specific properties. For example, it can be utilized in creating polymers or composite materials that exhibit enhanced thermal stability or mechanical strength .

2. Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with metal ions that may exhibit interesting electronic and magnetic properties. Such complexes are valuable in catalysis and materials development .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Functional Group Variations

The carbohydrazide group distinguishes this compound from analogs with carboxamide, ester, aldehyde, or sulfonamide substituents. Key comparisons include:

Physical and Spectral Properties

- Melting Points : Carboxamide derivatives (e.g., 3a: 133–135°C ) generally exhibit higher melting points than carbohydrazides, likely due to stronger intermolecular hydrogen bonding.

- Spectral Data :

- NMR : Pyrazole protons in the target compound resonate at δ 2.66 (s, 3H, CH₃) and δ 8.12 (s, 1H, pyrazole-H) in CDCl₃, comparable to carboxamide analogs (e.g., 3a: δ 2.66 ppm for CH₃) .

- MS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ at 403.1 for 3a vs. 175.62 for the target compound) .

Reactivity and Stability

- Carbohydrazide : Prone to hydrolysis under acidic/basic conditions, forming carboxylic acids or hydrazines. Reacts with ketones/aldehydes to form hydrazones .

- Sulfonamides : More stable toward hydrolysis; used in drug design for sulfonamide-based inhibitors .

- Esters : Susceptible to nucleophilic attack (e.g., saponification to carboxylic acids) .

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS No. 676348-43-9) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to detail the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H9ClN4O

- Molecular Weight : 178.62 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.46 | Induction of apoptosis |

| A549 | 0.39 | Autophagy induction |

| HepG2 | 0.95 | DNA binding and Aurora-A kinase inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency in targeting cancer cells .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. Notably, it has shown potential as an Aurora-A kinase inhibitor, which is crucial in cancer cell cycle regulation .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

- Study on Anticancer Effects : A recent study assessed the efficacy of this compound on lung cancer cell lines (A549). The results indicated that treatment led to significant apoptosis and growth inhibition compared to control groups .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against resistant bacterial strains, demonstrating its potential as a lead compound for antibiotic development .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : The synthesis typically involves two key steps:

- Step 1 : Vilsmeier-Haack reaction to prepare the carbaldehyde intermediate (5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one. This reaction uses POCl₃ and DMF under reflux conditions .

- Step 2 : Conversion of the carboxylic acid derivative (obtained via oxidation of the aldehyde) to the carbohydrazide by reacting with hydrazine hydrate. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives undergo cyclocondensation with hydrazides to form target structures .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy : IR (C=O and N-H stretches), ¹H/¹³C NMR (chemical shifts for chloro, methyl, and hydrazide groups) .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for analogous pyrazole-carboxylic acid derivatives .

- Elemental analysis and melting point determination : Cross-referenced with literature values (e.g., mp 78–79°C for intermediates) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Operate in a fume hood to prevent inhalation of dust or vapors .

- Store in a dry, cool environment away from oxidizing agents .

Q. What are typical applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Anticonvulsant agents : Derivatives like N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides show activity in maximal electroshock (MES) and pentylenetetrazol (scPTZ) models .

- Enzyme inhibitors : Carbohydrazides are used in molecular docking studies to design carbonic anhydrase or prostaglandin synthase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during derivative synthesis under varying conditions?

- Methodological Answer :

- Parameter optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (ethanol vs. DMF), temperature (reflux vs. RT), and catalysts (e.g., iodine in cyclocondensation) .

- Mechanistic analysis : Monitor intermediates via TLC or HPLC to identify side reactions (e.g., azide vs. hydrazine pathways) .

Q. What computational methods predict the bioactivity of derivatives of this compound?

- Methodological Answer :

- Molecular docking : Assess binding affinities with target proteins (e.g., carbonic anhydrase isoforms) using AutoDock or Schrödinger .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate structure with anticonvulsant or antibacterial activity .

Q. How does substituent variation on the pyrazole ring affect pharmacological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs with substituents (e.g., trifluoromethyl, aryl groups) and evaluate in bioassays. For example:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anticonvulsant potency by improving membrane permeability .

- Bulkier substituents reduce activity due to steric hindrance in enzyme binding pockets .

Q. What are the challenges in achieving regioselectivity during pyrazole derivatization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.